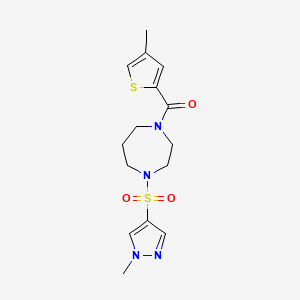
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H20N4O3S2 and its molecular weight is 368.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone represents a novel class of heterocyclic compounds that have gained attention in medicinal chemistry for their potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Characteristics
The molecular formula of the compound is C16H22N4O4S with a molecular weight of 398.5 g/mol. The structure features a sulfonyl group attached to a pyrazole moiety and a diazepane ring, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N4O4S |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 1-(4-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The sulfonyl group may facilitate binding to specific targets, modulating their activity and leading to desired biological effects. Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antimicrobial Activity : Initial studies indicate that the compound has significant antibacterial effects against various strains.
- Anticancer Activity : The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : It has been suggested that the compound can act as an inhibitor for certain enzymes, including acetylcholinesterase (AChE) and urease.
Antimicrobial Studies
A study evaluated the antibacterial activity of derivatives of similar compounds, revealing promising results with IC50 values significantly lower than standard antibiotics. For instance, a related pyrazole derivative showed an IC50 value of 2.14 µM against specific bacterial strains, indicating potent antibacterial properties .
Anticancer Studies
Research exploring the anticancer potential of pyrazole derivatives indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs demonstrated effective inhibition of tumor growth in vitro .
Enzyme Inhibition Studies
In enzyme inhibition assays, compounds related to our target demonstrated significant inhibition of AChE with IC50 values ranging from 1.21 to 6.28 µM, suggesting potential use in treating conditions like Alzheimer's disease .
属性
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-12-8-14(23-11-12)15(20)18-4-3-5-19(7-6-18)24(21,22)13-9-16-17(2)10-13/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKWYMHZSGYTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














